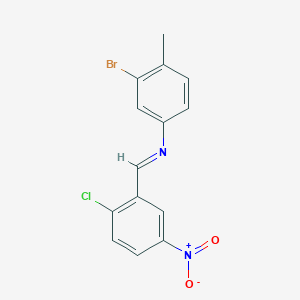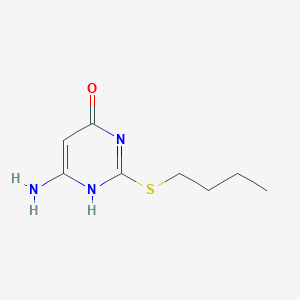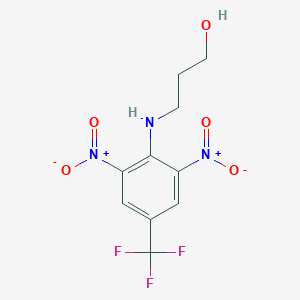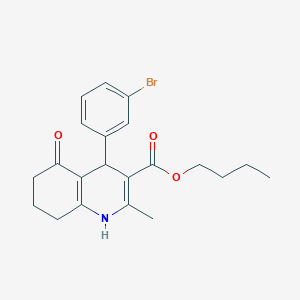
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, also known as BTMQ, is a chemical compound that belongs to the class of quinoline derivatives. BTMQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been studied for its potential applications in material science. It has been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks.
作用机制
The mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it has been proposed that butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been shown to inhibit the growth of multidrug-resistant cancer cells by inhibiting the efflux of chemotherapeutic drugs.
生化和生理效应
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to exhibit significant anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors.
实验室实验的优点和局限性
One of the main advantages of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its potential applications in medicinal chemistry and material science. It has been found to exhibit significant anticancer activity against various cancer cell lines and excellent fluorescence properties, making it a potential candidate for the development of new anticancer drugs and fluorescent probes and sensors. However, one of the main limitations of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its low solubility in water, which can limit its applications in some experiments.
未来方向
There are several future directions for the research on butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. First, further studies are needed to fully understand the mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Second, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in material science, including the development of new materials and fluorescent probes and sensors. Third, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in other fields, including organic synthesis and catalysis. Finally, more studies are needed to explore the potential of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate as a lead compound for the development of new anticancer drugs.
合成方法
The synthesis of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves the condensation of 3-bromobenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of butyl acetoacetate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 70%.
属性
CAS 编号 |
5473-80-3 |
|---|---|
产品名称 |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
分子式 |
C21H24BrNO3 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO3/c1-3-4-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(22)12-14/h5,7-8,12,19,23H,3-4,6,9-11H2,1-2H3 |
InChI 键 |
NMGZKNYGKALERI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
规范 SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



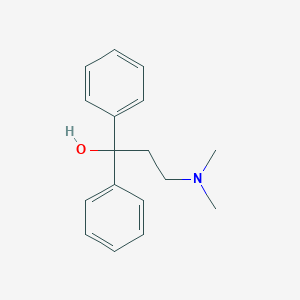
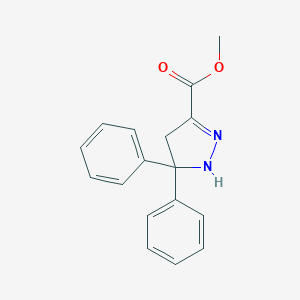
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
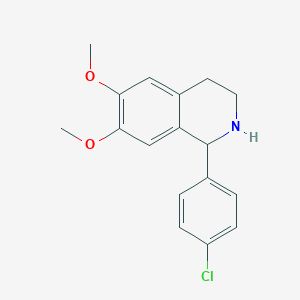
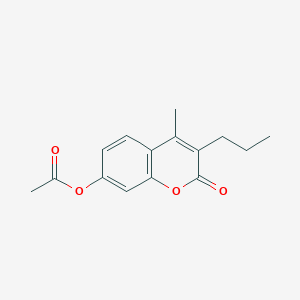
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
